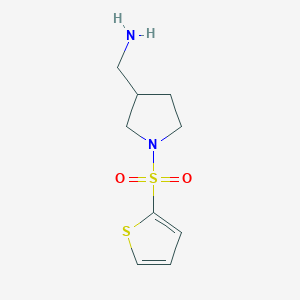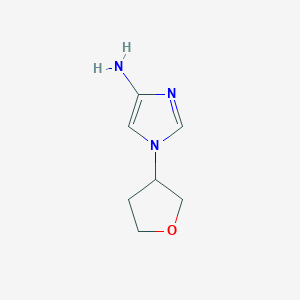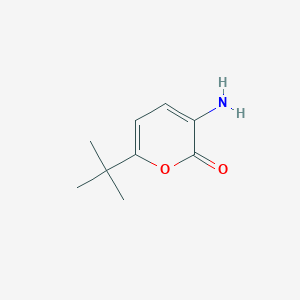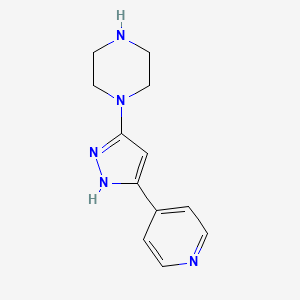
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine typically involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine-3-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2-ylsulfide derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mécanisme D'action
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanamine
- (1-(Thiophen-2-ylsulfonyl)pyrrolidin-4-yl)methanamine
- (1-(Thiophen-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)methanamine is unique due to the specific positioning of the sulfonyl group and the thiophene ring This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C9H14N2O2S2 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2O2S2/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,10H2 |
Clé InChI |
CNAOIZUKGQAGMA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)S(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)







![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)


